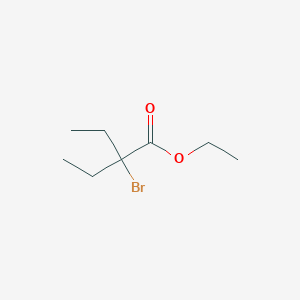

ETHYL alpha-BROMODIETHYLACETATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

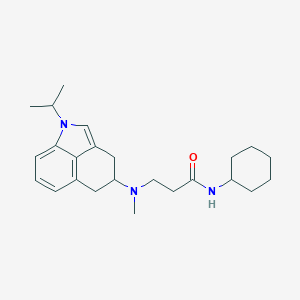

ETHYL alpha-BROMODIETHYLACETATE is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .

Synthesis Analysis

A high selectivity synthetic method for alpha-bromo ethyl acetate has been disclosed. The method involves reacting acetic acid and bromine as raw materials and red phosphorus as a catalyst at a temperature of 50-200 DEG C to generate alpha-bromo acetate acylbromide, and then adding acid binding agent and ethanol to react for 2-5 at normal temperature to obtain the alpha-bromo ethyl acetate .Molecular Structure Analysis

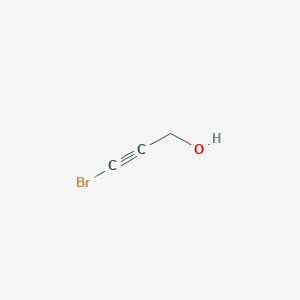

The molecular formula of ETHYL alpha-BROMODIETHYLACETATE is C10H11BrO2. It has a molecular weight of 243.10. The density of this compound is 1.389 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

ETHYL alpha-BROMODIETHYLACETATE is involved in various chemical reactions. For instance, it is used in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone . It also undergoes Suzuki type cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis

ETHYL alpha-BROMODIETHYLACETATE has a density of 1.389 g/mL at 25 °C (lit.). It has a boiling point of 89-92 °C0.9 mm Hg (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

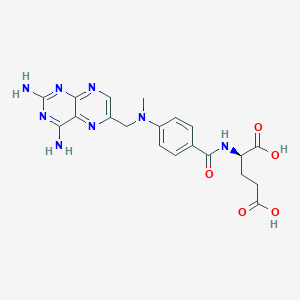

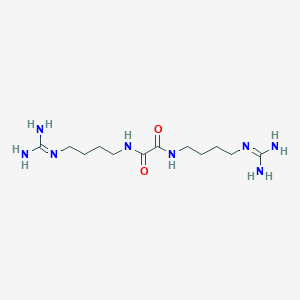

Ethyl α-bromodiethylacetate serves as a versatile reagent in organic synthesis, enabling the preparation of various complex molecules through innovative reactions. Its application extends from the synthesis of unsymmetrical α,α-diarylacetates, involving mild Lewis acid catalyzed reactions, to the construction of polysubstituted pyroglutamate carbon skeletons with three contiguous asymmetric centers in a single step. These methodologies have broadened the scope of synthetic organic chemistry, facilitating the creation of molecules with potential pharmacological activities and materials science applications (Jadhav & Singh, 2016), (Sun et al., 2003).

Catalysis and Chemical Transformations

The compound has found utility in catalysis, exemplified by its use in copper-catalyzed N-formylation of amines. This reaction demonstrates the compound's role in introducing formyl groups into amines, a fundamental step in synthesizing N-formamides, which are crucial intermediates in pharmaceutical manufacturing and materials science (Li et al., 2018). Additionally, ethyl α-bromodiethylacetate has been employed in visible light-mediated organocatalytic activation, showcasing its potential in photoredox catalysis for forming C-C bonds and synthesizing bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).

Educational Impact

Beyond its applications in research and industry, ethyl α-bromodiethylacetate also plays a role in educational settings. It serves as a case study in chemistry education, promoting an understanding of chemical reactions and synthesis through hands-on experiments and discussions. This approach enhances students' grasp of organic chemistry principles and their applications in real-world scenarios (Han Li-rong, 2010).

Safety And Hazards

ETHYL alpha-BROMODIETHYLACETATE is considered hazardous. It is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is also a specific target organ toxicant after single exposure, with the central nervous system being the target organ .

Zukünftige Richtungen

While specific future directions for ETHYL alpha-BROMODIETHYLACETATE are not mentioned in the retrieved documents, there is a general trend towards developing controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-ethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZOOLBLJRSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285419 |

Source

|

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ETHYL alpha-BROMODIETHYLACETATE | |

CAS RN |

6937-28-6 |

Source

|

| Record name | 6937-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.